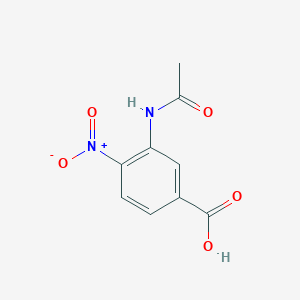

3-Acetamido-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRXJQUTVJMSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398058 | |

| Record name | 3-acetamido-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-27-6 | |

| Record name | 3-acetamido-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. ymerdigital.comresearchgate.net Their utility stems from the reactivity of the carboxylic acid group and the potential for substitution on the benzene (B151609) ring, allowing for the creation of a vast array of molecules with tailored properties. preprints.org Historically, benzoic acid was first isolated in the 16th century from gum benzoin. ymerdigital.com Modern industrial production primarily involves the oxidation of toluene. ymerdigital.com

In contemporary research, benzoic acid derivatives are indispensable. They serve as precursors for synthesizing numerous organic compounds and are integral to the development of pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticancer agents. researchgate.netpreprints.org Furthermore, their antimicrobial properties make them valuable as preservatives in the food and cosmetic industries. ymerdigital.comijcrt.org The versatility of the benzoic acid scaffold continues to drive research into new derivatives with novel applications. preprints.org

Overview of Academic Investigations into Acetamido Nitrobenzoic Acid Compounds

The introduction of both an acetamido and a nitro group onto the benzoic acid ring gives rise to a series of positional isomers known as acetamido-nitrobenzoic acids. These compounds have garnered academic interest due to the interplay of their functional groups, which can influence their chemical and biological properties.

Investigations into these compounds often involve their synthesis, characterization, and exploration of their potential applications. For instance, 4-Acetamido-3-nitrobenzoic acid has been studied for its potential as an inhibitor of enzymes relevant to diseases like Chagas disease and has been explored in the context of antiviral drug development. The synthesis of these compounds typically involves nitration and acetylation of appropriate benzoic acid precursors.

The specific compound of interest, 3-Acetamido-4-nitrobenzoic acid, is a positional isomer of the more commonly studied 4-acetamido-3-nitrobenzoic acid. While less documented, its synthesis and properties are an active area of chemical research. sigmaaldrich.comgoogle.comgoogleapis.com

Below is a data table comparing this compound with a related isomer:

| Property | This compound | 4-Acetamido-3-nitrobenzoic acid |

| Molecular Formula | C₉H₈N₂O₅ | C₉H₈N₂O₅ |

| Molecular Weight | 224.17 g/mol | 224.17 g/mol |

| Melting Point | Not explicitly reported | 212-216 °C |

| CAS Number | 54002-27-6 | 1539-06-6 |

Challenges and Distinctions in Research on Positional Isomers

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular framework of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H (proton) and ¹³C nuclei, the carbon-hydrogen framework can be mapped out. For this compound, dissolved in a solvent like DMSO-d₆, characteristic signals corresponding to the aromatic protons, the amide group, the methyl protons, and the carboxylic acid proton are observed.

The ¹H NMR spectrum would display distinct signals for the three protons on the aromatic ring, with their specific chemical shifts influenced by the electronic effects of the acetamido, nitro, and carboxylic acid substituents. The acidic proton of the carboxyl group would typically appear as a broad singlet at a high chemical shift.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the carboxylic acid and amide groups, the carbons of the aromatic ring, and the methyl carbon of the acetamido group.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~13.5 | Singlet (broad) | -COOH |

| ~9.8 | Singlet | -NH- |

| ~8.5 | Doublet | Aromatic H |

| ~8.2 | Doublet of doublets | Aromatic H |

| ~7.9 | Doublet | Aromatic H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~169 | Amide Carbonyl (C=O) |

| ~166 | Carboxylic Acid Carbonyl (C=O) |

| ~145-120 | Aromatic Carbons |

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

The spectrum is typically recorded in the range of 4000–400 cm⁻¹ researchgate.net. A very broad absorption in the region of 3300–2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group chegg.com. The N-H stretch of the secondary amide appears around 3250 cm⁻¹. The carbonyl (C=O) stretching vibrations are observed as strong absorptions; for the carboxylic acid, this peak is typically around 1700 cm⁻¹, while the amide I band (primarily C=O stretch) appears near 1680-1650 cm⁻¹. The presence of the nitro group is confirmed by two strong stretching vibrations, an asymmetric stretch around 1550-1520 cm⁻¹ and a symmetric stretch near 1350-1330 cm⁻¹ researchgate.netchegg.com.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300–2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~3250 | N-H Stretch | Amide |

| ~3100 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methyl |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1670 | C=O Stretch (Amide I) | Amide |

| 1550–1520 | Asymmetric N-O Stretch | Nitro |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 224.17 g/mol sigmaaldrich.com.

In a mass spectrum, the parent molecule can be observed as a molecular ion (M⁺) or, more commonly in electrospray ionization (ESI), as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. The fragmentation of this compound under collision-induced dissociation provides structural clues. Common neutral losses for related nitro-aromatic acids include H₂O (18 Da), CO₂ (44 Da), and HNO₂ (47 Da) nih.gov. The fragmentation of benzoic acids can also proceed through the loss of a hydroxyl radical (•OH, 17 Da) miamioh.edu.

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Identity |

|---|---|---|

| 224 | [M]⁺ | Molecular Ion |

| 207 | [M-OH]⁺ | Loss of hydroxyl radical |

| 182 | [M-NO₂]⁺ | Loss of nitro group |

| 178 | [M-NO₂-H₂O]⁺ | Subsequent loss of water |

Crystallographic Analysis for Solid-State Architecture

While spectroscopy reveals the molecular formula and connectivity, X-ray crystallography provides an unambiguous three-dimensional picture of the molecule's arrangement in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid mdpi.com. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

This technique would confirm the planar nature of the benzene ring and reveal the relative orientations of the carboxylic acid, acetamido, and nitro functional groups. For instance, in a related structure of a 4-nitrobenzoic acid co-crystal, the nitro group was found to be slightly twisted from the plane of the attached ring nih.gov. SCXRD also elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

The data from an SCXRD experiment allows for the complete characterization of the crystal lattice. This includes determining the crystal system, which describes the symmetry of the unit cell, and the space group, which details the symmetry operations within the crystal. The unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) define the size and shape of the repeating unit of the crystal.

While the specific crystal structure for this compound is not detailed in the provided search results, an analysis of a related co-crystal containing 4-nitrobenzoic acid illustrates the type of data obtained. In that study, the crystal was found to belong to the monoclinic system with the space group P2₁/c nih.gov. Such parameters are crucial for understanding the solid-state properties of a material.

Table 5: Illustrative Crystallographic Data Based on a Related Nitrobenzoic Acid Co-Crystal nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 25.3707 |

| b (Å) | 4.9875 |

| c (Å) | 21.7276 |

| α (°) | 90 |

| β (°) | 109.230 |

| γ (°) | 90 |

| Volume (ų) | 2595.93 |

Elucidation of Intermolecular Interactions and Supramolecular Synthons

The solid-state architecture of this compound and related molecules is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. These non-covalent forces dictate the formation of specific, predictable patterns known as supramolecular synthons, which in turn determine the crystal packing.

Hydrogen Bonding:

In compounds with similar functionalities, such as 3-amino-4-nitrobenzyl acetate (B1210297), which can be considered a derivative of the titular compound, extensive hydrogen bonding is observed. Intermolecular N—H⋯O hydrogen bonds between the amine and carbonyl groups are crucial in forming chains and more complex networks. For instance, in 3-amino-4-nitrobenzyl acetate, these interactions create a zigzag chain along the b-axis. nih.gov A strong intramolecular N—H⋯O hydrogen bond is also frequently observed between an amino group and an adjacent nitro group. nih.gov Carboxylic acid groups, present in this compound, are also well-known to form robust hydrogen-bonded dimers or chains.

π-Stacking:

Aromatic rings in molecules like this compound participate in π-π stacking interactions, further stabilizing the crystal structure. In the case of 3-amino-4-nitrobenzyl acetate, these stacked chains are arranged along the c-axis with centroid-centroid distances between 3.5855 (4) and 3.6240 (3) Å. nih.gov Similarly, in benzyl (B1604629) 4-chloro-3-nitrobenzoate, aromatic π-π stacking interactions link hydrogen-bonded chains into a three-dimensional framework. nih.gov These interactions are a common feature in the crystal structures of nitro-substituted aromatic compounds.

The interplay of these hydrogen bonds and π-stacking interactions leads to the formation of well-defined supramolecular synthons. mdpi.com The specific synthons present depend on the functional groups available for interaction. For example, amide-acid and acid-acid synthons are expected to be prominent in the crystal structure of this compound. mdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for evaluating the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of nitroaromatic compounds like this compound. The method's high resolution allows for the separation and quantification of the main compound from any impurities or degradation products.

For the analysis of related nitrobenzoic acids, reversed-phase HPLC with a C18 column is commonly employed. chromforum.orgresearchgate.net The choice of mobile phase is critical for achieving good separation. For acidic compounds like 4-nitrobenzoic acid, adjusting the pH of the mobile phase is necessary to ensure proper retention on the column. chromforum.org For instance, using an acidic mobile phase (e.g., with phosphoric acid) protonates the carboxylic acid group, increasing its retention time. chromforum.org

A typical HPLC method for a related compound, 4-bromomethyl-3-nitrobenzoic acid, utilized an octadecylsilane (B103800) column with a mobile phase of methanol-water (80:20, v/v) adjusted to pH 4.0 with formic acid. nih.govresearchgate.net Detection is often carried out using a UV-Vis or diode array detector at a wavelength where the compound exhibits maximum absorbance, such as 271 nm for 4-bromomethyl-3-nitrobenzoic acid. nih.govresearchgate.net The method can be validated according to ICH guidelines to ensure its precision, accuracy, linearity, specificity, and robustness. nih.gov

A sample data table for a hypothetical HPLC analysis is presented below:

| Parameter | Value |

| Column | Octadecylsilane (C18) |

| Mobile Phase | Methanol:Water (80:20, v/v), pH 4.0 |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 271 nm |

| Injection Volume | 20 µL |

| Temperature | 30°C |

Thin-Layer Chromatography (TLC) for Reaction Progress Tracking

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. nih.govmsu.edursc.org By spotting the reaction mixture on a TLC plate alongside the starting material and expected product, the disappearance of the reactant spot and the appearance of the product spot can be visually tracked over time. msu.educhegg.com

The choice of the eluent (mobile phase) is crucial for effective separation on the TLC plate. A solvent system should be selected to provide a good retention factor (Rf) for the compounds of interest, typically around 0.3-0.5 for the starting material. rochester.edu For polar compounds, a more polar solvent system is generally required. msu.edu A common approach involves using a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane (B92381) or toluene. msu.edursc.org

For quantitative analysis, TLC can be combined with image analysis software. rsc.orgresearchgate.net This allows for the calculation of the conversion percentage of the reaction by analyzing the intensity of the spots as a function of time. rsc.org

A typical procedure for monitoring a reaction using TLC involves:

Preparing a TLC chamber with a suitable eluent system. rochester.edu

Spotting the starting material, reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate. rochester.edu

Developing the plate until the solvent front is near the top. rochester.edu

Visualizing the spots under UV light and/or with a staining agent. rochester.edu

A sample data table for a TLC system is presented below:

| Parameter | Description |

| Stationary Phase | Silica gel plate |

| Mobile Phase | Hexane:Ethyl Acetate (3:1 v/v) |

| Visualization | UV lamp (254 nm) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and properties of molecules. nih.govresearchgate.net Recent studies have employed DFT calculations, often using the B3LYP functional with various basis sets such as 6-311G, to analyze 3-Acetamido-4-nitrobenzoic acid (also known as 4-Acetamido-3-nitrobenzoic acid or ANBA). researchgate.net

Optimization of Molecular Geometry and Electronic Structure

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. researchgate.net For this compound, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. actascientific.com These optimized structural parameters are crucial for understanding the molecule's three-dimensional arrangement and for subsequent calculations of its electronic properties.

The electronic structure of this compound is characterized by the arrangement of its electrons in various molecular orbitals. DFT calculations provide a detailed picture of this structure, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For this compound, the HOMO-LUMO energy gap has been calculated to be 5.0 eV, indicating a stable molecular structure. actascientific.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.82 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 5.0 |

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. wuxiapptec.comlibretexts.org It is plotted on the electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-deficient), prone to nucleophilic attack. wuxiapptec.com

MEP analysis of this compound and its isomers helps in identifying the reactive sites. researchgate.net The electrostatic potential values at specific points on the molecular surface can provide quantitative information about the molecule's reactivity. researchgate.net

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. nih.gov Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. actascientific.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. actascientific.com

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.gov

| Descriptor | Calculated Value |

|---|---|

| Chemical Hardness (η) | 2.5 eV |

| Electronegativity (χ) | 4.32 eV |

| Electrophilicity Index (ω) | 3.73 eV |

Molecular Docking Simulations for Biological Target Interactions (Primarily focusing on 4-Acetamido-3-nitrobenzoic acid (ANBA))

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to predict the interaction between a ligand and a protein target. researchgate.net

Prediction of Binding Affinities with Enzymes and Proteins

Recent research has focused on the molecular docking of 4-Acetamido-3-nitrobenzoic acid (ANBA) with various viral proteins, particularly those associated with SARS-CoV-2. nih.gov These studies aim to evaluate the potential of ANBA as an antiviral agent. The binding affinity, typically expressed in kcal/mol, indicates the strength of the interaction between the ligand and the protein. chemmethod.com A more negative binding affinity suggests a stronger and more stable interaction.

Docking studies have shown that ANBA can interact with several key viral proteins, including the spike protein, main protease (Mpro), and RNA-dependent RNA polymerase (RdRp). nih.gov For instance, the binding affinity of ANBA with the spike protein (6VSB) has been reported to be -6.90 kcal/mol. researchgate.net These interactions are often stabilized by hydrogen bonds and other non-covalent interactions, which can be further validated by techniques like Hirshfeld surface analysis. nih.gov

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Spike Protein (6VSB) | -6.90 |

| Main Protease (Mpro) | -6.10 |

| RNA-dependent RNA polymerase (RdRp) | -7.20 |

Characterization of Ligand-Protein Interaction Networks (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Molecular docking studies on 4-Acetamido-3-nitrobenzoic acid (ANBA) have been conducted to understand its binding affinity with proteins, such as those from the SARS-CoV-2 virus. tandfonline.comnih.gov The stability of the ligand-protein complex is largely determined by the network of intermolecular interactions, including hydrogen bonds and hydrophobic contacts.

Hydrogen bonds are critical for high binding affinity. tandfonline.com In the interaction between ANBA and the 6VSB protein complex, strong hydrogen bonding interactions were observed with specific amino acid residues. tandfonline.com In addition to these, hydrophobic interactions and water bridges also play a significant role in the binding. tandfonline.com

The compound 4-acetamido-3-nitrobenzoic acid was found to bind with high percentages to several key residues:

98% with ASP775

93% with HIS1058

87% with PRO1057

70% with HIS1058

51% with HIS1058

38% with HIS1058 tandfonline.com

Table 1: Ligand-Protein Interactions for 4-Acetamido-3-nitrobenzoic acid (ANBA)

| Interaction Type | Interacting Residue | Binding Percentage |

|---|---|---|

| Hydrogen Bond | ASP775 | 98% |

| Hydrogen Bond | PRO1057 | 87% |

| Hydrophobic | HIS1058 | 93%, 70%, 51%, 38% |

Analysis of Binding Poses and Conformational Changes

The conformational stability and flexibility of the ANBA-protein complexes have been analyzed using parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). tandfonline.com The RMSD plot for the ANBA-6VSB complex showed lower stability in the initial 0 to 16 nanoseconds of simulation, suggesting a lower initial binding stability. tandfonline.com

Conversely, the RMSF analysis indicated significant fluctuations in the complex, ranging from 0.8 to 6.4 nm. tandfonline.com The average RMSF results pointed towards substantial interactions between ANBA and the receptor protein. tandfonline.com The formation and breaking of hydrogen bonds are key events tracked during molecular dynamics simulations to understand the dynamic nature of the interaction. tandfonline.com

Pharmacokinetic and Toxicological Predictions (In Silico ADMET Studies) (Primarily for 4-Acetamido-3-nitrobenzoic acid (ANBA))

To assess the drug-like properties of ANBA, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been performed using tools like SwissADME and Osiris DataWarrior. tandfonline.comnih.gov

Absorption, Distribution, Metabolism, and Excretion Profiling

The ADMET analysis provides insights into the behavior of ANBA within a biological system. tandfonline.comnih.gov Predictions indicated that the compound is likely to be well-absorbed.

Table 2: Predicted ADMET Properties of 4-Acetamido-3-nitrobenzoic acid (ANBA)

| Property | Predicted Value/Outcome | Software/Tool Used |

|---|---|---|

| Physicochemical Properties | Calculated | SwissADME, Osiris DataWarrior |

| Absorption | Predicted to be good | SwissADME |

| Distribution | Analyzed | SwissADME |

| Metabolism | Profiled | SwissADME |

| Excretion | Profiled | SwissADME |

Predictive Toxicity Assessments

The toxicity profile of ANBA was predicted using the pkCSM online software. tandfonline.comnih.gov The results from these predictive models suggested that ANBA has minimal toxicity. This low toxicity profile is a crucial factor when considering the potential of a compound for further development.

Table 3: Predictive Toxicity Assessment of 4-Acetamido-3-nitrobenzoic acid (ANBA)

| Toxicity Endpoint | Predicted Result | Software/Tool Used |

|---|---|---|

| General Toxicity | Minimal/Low | pkCSM |

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment (Primarily for 4-Acetamido-3-nitrobenzoic acid (ANBA))

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis was performed for ANBA to validate the intermolecular interactions involved in the ligand-protein binding process. tandfonline.comnih.gov For a related compound, 4-amino-3-nitrobenzoic acid, Hirshfeld surface analysis revealed that O•••H/H•••O interactions accounted for a significant percentage of the total interactions, indicating their importance in the crystal packing. researchgate.net A similar analysis for a different crystal showed H•••H, N•••H/H•••N, and O•••H/H•••O contacts as the most significant contributions to crystal packing. nih.gov This technique provides a detailed fingerprint of how molecules interact with their neighbors, which is essential for understanding the stability and nature of the crystalline form.

Biological Activities and Mechanistic Studies

Antiviral Potential and Target Interactions (Primarily for 4-Acetamido-3-nitrobenzoic acid (ANBA))

Computational studies have highlighted the potential of 4-acetamido-3-nitrobenzoic acid (ANBA) as an inhibitor of several key proteins of the SARS-CoV-2 virus, the causative agent of COVID-19. researchgate.nettandfonline.comnih.gov These studies employ molecular docking simulations to predict the binding affinity and interaction of ANBA with viral protein targets.

Inhibition of SARS-CoV-2 Key Proteins (e.g., Spike Protein, Main Protease, RNA-dependent RNA Polymerase)

Molecular docking analyses have been conducted to evaluate the interaction of ANBA with crucial SARS-CoV-2 proteins. researchgate.nettandfonline.com These proteins include the spike (S) protein, which mediates viral entry into host cells, the main protease (Mpro or 3CLpro), essential for viral replication, and the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. researchgate.netnih.govnews-medical.net

The binding of ANBA to these proteins is predicted to interfere with their function, thus inhibiting the virus's ability to infect host cells and replicate. researchgate.net In silico studies have shown that ANBA can form stable complexes with these viral proteins, indicating its potential as an inhibitor. researchgate.nettandfonline.com The interactions are often stabilized by hydrogen bonds and other non-covalent interactions with key amino acid residues in the active sites of these proteins. researchgate.net

Table 1: Predicted Binding Energies of 4-Acetamido-3-nitrobenzoic acid (ANBA) with SARS-CoV-2 Proteins

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |

| Spike Protein | 6VSB | -8.1 |

| Main Protease (Mpro) | 6Y84 | -8.0 |

| RNA-dependent RNA Polymerase (RdRp) | 6M71 | -7.5 |

| Spike binding domain with ACE2 receptor | 6M0J | -7.4 |

This table is generated based on data from molecular docking studies reported in the literature. researchgate.net

Interference with Viral Replication Pathways

By targeting the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), ANBA is thought to interfere with essential viral replication pathways. researchgate.net The main protease is responsible for cleaving viral polyproteins into functional non-structural proteins, a critical step in the formation of the replicase-transcriptase complex. news-medical.netresearchgate.net Inhibition of Mpro by ANBA could halt this process, thereby preventing viral replication. researchgate.net

Similarly, the RNA-dependent RNA polymerase is the core enzyme for the synthesis of new viral RNA genomes. nih.gov By binding to RdRp, ANBA may block its catalytic activity, thus inhibiting the proliferation of the virus within the host. researchgate.net The potential of non-nucleoside inhibitors to block SARS-CoV-2 replication by targeting RdRp has been an area of active research. nih.govnih.gov

Antiparasitic Activity and Enzyme Inhibition (Primarily for 4-Acetamido-3-nitrobenzoic acid (ANBA))

The therapeutic potential of benzoic acid derivatives extends to antiparasitic applications, with studies focusing on their ability to inhibit key enzymes in parasites such as Trypanosoma cruzi, the agent causing Chagas disease. nih.govresearchgate.net

Inhibition of Trypanosoma cruzi Trans-Sialidase (TcTS)

Trypanosoma cruzi trans-sialidase (TcTS) is a crucial enzyme for the parasite's survival and infectivity, as it is involved in the process of sialic acid acquisition from the host. nih.govnih.govmdpi.com This makes TcTS an attractive target for the development of new anti-Chagas drugs. nih.govresearchgate.net A related compound, 4-amino-3-nitrobenzoic acid, has been identified as a potent inhibitor of TcTS, demonstrating 77% inhibition in enzymatic assays. nih.govresearchgate.net While this is not the exact compound of focus, its structural similarity to ANBA suggests a potential mechanism of action for this class of molecules. The inhibition of TcTS by such compounds could prevent the parasite from modifying its surface and evading the host's immune response. mdpi.com

Influence on Gene Expression related to Enzymatic Pathways in Parasites

Research on 4-amino-3-nitrobenzoic acid has shown that this compound can have a direct effect on the Trypanosoma cruzi trans-sialidase (TcTS) at the gene expression level. nih.govresearchgate.net Studies on T. cruzi epimastigotes revealed that exposure to this inhibitor led to an increase in the expression level of the TcTS gene. nih.govresearchgate.net This compensatory upregulation of the target gene suggests that the compound is indeed interacting with and inhibiting the TcTS enzyme, prompting the parasite to attempt to overcome the inhibition by producing more of the enzyme. nih.gov

Antimicrobial Properties of Derivatives

Derivatives of nitrobenzoic acids have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi. For instance, azole derivatives of p-nitrobenzoic acid have been synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as their antifungal activity against Aspergillus niger and Candida albicans. Phenolic compounds, including simple phenolic acids, are known to possess antimicrobial properties. mdpi.com The development of new antimicrobial agents is a critical area of research due to the rise of antimicrobial resistance. mdpi.com

Other Enzyme Inhibition Studies

The inhibition of enzymes in metabolic pathways is a key strategy in drug development. Nitrobenzoic acids have been noted to affect protein synthesis. For example, 3-nitrobenzoic acid has been observed to cause distinct inhibition of protein synthesis. nih.gov This suggests that derivatives like 3-acetamido-4-nitrobenzoic acid could have similar effects on cellular metabolic activities, although specific studies on this compound are not widely available.

Protein Tyrosine Phosphatase 1B (PTP1B) is a recognized therapeutic target for type 2 diabetes and obesity. nih.govnih.gov A novel series of 3-acetamido-4-methyl benzoic acid derivatives has been designed, synthesized, and screened for their PTP1B inhibitory activity. nih.govuq.edu.auresearchgate.net The most potent compounds identified were 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid and 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid, which showed significant PTP1B inhibitory activity. nih.govuq.edu.auresearchgate.net Molecular docking studies have also been performed to understand how these molecules bind to the active site of the PTP1B enzyme. nih.govresearchgate.netmonash.edu

Table 2: PTP1B Inhibitory Activity of 3-Acetamido-4-methyl Benzoic Acid Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 |

| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 |

Data from studies on novel 3-acetamido-4-methyl benzoic acid derivatives. nih.govuq.edu.auresearchgate.net

Derivatives of acetamide (B32628) and benzoic acid have shown potential as anti-inflammatory and analgesic agents. archivepp.comresearchgate.netnih.gov A series of 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles were synthesized and screened for their analgesic and anti-inflammatory activities. researchgate.net Several of these compounds exhibited superior or equal activity compared to the reference drug, diclofenac (B195802) sodium. researchgate.net This indicates that the acetamido-benzyl moiety, which is structurally related to this compound, can be a key component in the design of new anti-inflammatory and analgesic drugs. Other studies on various heterocyclic compounds containing the acetamide group have also reported significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. archivepp.com

Applications in Materials Science and Analytical Research

Polymer Science and Material Property Enhancement

The incorporation of specific functional monomers into polymer chains is a common strategy to enhance the properties of the resulting materials. Aromatic polyamides, for instance, are known for their exceptional thermal and mechanical properties. nih.govresearchgate.net The structure of 3-Acetamido-4-nitrobenzoic acid suggests its potential as a monomer or an additive in polymer formulations.

Scientific literature does not currently contain specific studies on the use of this compound to improve the thermal stability of polymer formulations. However, the introduction of aromatic and heterocyclic rings into polymer backbones is a known method for enhancing thermal resistance. mdpi.com Aromatic polyamides, for example, exhibit high thermal stability due to the rigidity of the aromatic rings and the strong intermolecular forces between amide groups. nih.govresearchgate.net The presence of the aromatic ring and amide group in this compound suggests that its incorporation into polymers, such as polyamides or polyimides, could potentially increase their thermal stability. Further research would be necessary to validate this hypothesis and to determine the optimal conditions for such applications.

There is currently no direct research available on the augmentation of mechanical properties in materials using this compound. Nevertheless, the inclusion of rigid aromatic units into polymer chains is a well-established method for increasing the strength and modulus of materials. nih.govresearchgate.net The structure of this compound, with its benzene (B151609) ring, could contribute to the stiffness of polymer chains, potentially leading to enhanced mechanical performance. The development of high-performance aromatic polyamides often involves the use of monomers containing aromatic rings to achieve superior mechanical properties. nih.govmdpi.com Therefore, it is plausible that this compound could serve as a valuable component in the synthesis of mechanically robust polymers, although experimental verification is required.

Analytical Chemistry Reagent Applications

The functional groups present in this compound suggest its potential utility as a reagent in various analytical chemistry applications, from the detection of specific compounds to serving as a reference standard.

No specific methods have been documented that utilize this compound for the detection and quantification of other nitro compounds. However, various analytical techniques are employed for the analysis of nitroaromatic compounds, including high-performance liquid chromatography (HPLC) with UV detection and gas chromatography (GC) with electron capture detection (ECD). oup.comresearchgate.net The development of new colorimetric and fluorometric sensors for nitroaromatic explosives is an active area of research. acs.orgacs.org Given its structure, this compound could potentially be investigated as a scaffold for creating new selective reagents for nitro compound detection, but such applications remain to be explored.

There are no published studies on the use of this compound in the development of colorimetric assays. Colorimetric tests for the detection of nitroaromatic explosives often rely on the formation of colored complexes, such as the Janowsky complex. acs.org Research into new colorimetric sensors is ongoing. acs.org The reactivity of the nitro and acetamido groups in this compound could potentially be exploited to develop new colorimetric reagents, but this remains a hypothetical application without experimental support.

Future Perspectives and Research Directions

In-depth Structure-Activity Relationship (SAR) Studies for Biological Optimization

The future exploration of 3-Acetamido-4-nitrobenzoic acid's potential hinges on systematic Structure-Activity Relationship (SAR) studies. Although extensive SAR data for this specific molecule is not widely available, the principles of medicinal chemistry provide a clear roadmap for its optimization. SAR studies are crucial for identifying the structural features necessary for biological activity and selectivity. nih.gov

Key areas for SAR investigation would involve targeted modifications of its core functional groups:

The Nitro Group: This group is a prime candidate for modification. Its reduction to an amine (NH2) group is a common and critical transformation. This would yield 4-acetamido-3-aminobenzoic acid, a diamine derivative that can serve as a precursor for a new class of compounds. rjptonline.org The resulting amino group offers a site for various chemical reactions, including the formation of Schiff bases or amides, significantly altering the molecule's electronic and steric properties. rjptonline.org

The Acetamido Group: The N-acetyl group (-NHCOCH3) plays a role in the molecule's polarity and hydrogen bonding capacity. SAR studies would involve modifying or replacing this group to fine-tune interactions with biological targets. Hydrolysis of the acetamido group to an amino group is one possibility, creating 4-amino-3-nitrobenzoic acid, another versatile intermediate.

The Carboxylic Acid Group: This functional group is essential for the molecule's acidic character and can be converted into a range of derivatives, such as esters or amides. These modifications can impact the compound's solubility, bioavailability, and ability to interact with receptor sites.

The Aromatic Ring: Introducing various substituents onto the benzene (B151609) ring could further probe the structural requirements for activity, influencing factors like lipophilicity and electronic distribution.

Design and Synthesis of Novel, More Potent Derivatives

Building on SAR insights, the design and synthesis of novel derivatives of this compound are a logical next step. The goal is to create new chemical entities with enhanced potency and specificity for various biological targets.

A promising direction is the synthesis of heterocyclic compounds, which are known to be present in a vast number of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govrsc.org The functional groups on this compound make it an excellent starting material for cyclization reactions to form heterocycles like:

Benzimidazoles: By reducing the nitro group and then reacting the resulting diamine with aldehydes or carboxylic acids.

Quinazolinones: These can be synthesized from the aminobenzoic acid precursor and are known to possess a wide range of pharmacological activities.

Triazoles and Oxadiazoles: These five-membered heterocyclic compounds are staples in medicinal chemistry and can be synthesized from hydrazide derivatives of the parent molecule. nih.govmdpi.com

Research has already demonstrated the synthesis of novel 4-substituted-3-nitrobenzamide derivatives with anti-tumor activities. nih.govresearchgate.net Similarly, derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized as Schiff bases and evaluated as potential microbial neuraminidase inhibitors. rjptonline.org These studies provide a strong foundation for future work aimed at generating more potent and selective therapeutic agents.

Integrated Approaches: Combining In Silico, In Vitro, and In Vivo Models

To accelerate the discovery and development process, modern research will rely on an integrated approach that combines computational and experimental models.

In Silico Modeling: Computational tools are invaluable for predicting the properties and potential bioactivity of newly designed derivatives. Molecular docking studies can be used to simulate the binding of derivatives to specific protein targets, as was done to explore the potential of 4-Acetamido-3-nitrobenzoic acid itself against SARS-CoV-2 proteins. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can help identify the key molecular descriptors that correlate with biological activity, guiding the design of more effective compounds. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize compounds with favorable drug-like properties early in the discovery pipeline, saving time and resources. nih.govnih.gov

| Modeling Technique | Application | Example from Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding affinity and interaction of a molecule with a biological target (e.g., enzyme, receptor). | Studying the interaction of 4-Acetamido-3-nitrobenzoic acid with SARS-CoV-2 proteins. | nih.gov |

| 2D/3D-QSAR | Identifies statistical relationships between molecular structure and biological activity to guide optimization. | Characterizing 3-benzamidobenzoic acid derivatives as receptor agonists. | nih.gov |

| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups required for biological activity. | Identifying features for higher agonistic potential towards the Farnesoid X receptor. | nih.gov |

| ADMET Prediction | Assesses the likely pharmacokinetic and toxicological profile of a compound before synthesis. | Predicting the behavior and toxicity of 4-Acetamido-3-nitrobenzoic acid in a living organism. | nih.gov |

In Vitro and In Vivo Testing: Promising candidates identified through in silico screening must be synthesized and validated experimentally. In vitro assays, such as enzyme inhibition or cell-based assays, provide the first experimental confirmation of biological activity. nih.gov Compounds that show significant in vitro potency can then advance to in vivo models (e.g., animal studies) to evaluate their efficacy and behavior in a whole organism. This integrated workflow ensures a more efficient and targeted approach to drug discovery. nih.gov

Exploration of Emerging Biomedical and Industrial Applications

The versatility of this compound and its derivatives opens the door to a variety of potential applications beyond their current use as intermediates.

Biomedical Applications:

Antimicrobial Agents: The nitroaromatic scaffold and the potential to synthesize heterocyclic derivatives suggest possible applications in developing new antibacterial or antifungal drugs. mdpi.comnih.gov Derivatives of the related 4-acetamido-3-aminobenzoic acid have already been investigated as microbial neuraminidase inhibitors. rjptonline.org

Anticancer Agents: Research has shown that novel 4-substituted-3-nitrobenzamide derivatives can exhibit potent anti-tumor activity against various cancer cell lines. nih.govresearchgate.net Further exploration of this scaffold could lead to new chemotherapeutic agents.

Antiviral Agents: A 2021 study highlighted the potential of 4-Acetamido-3-nitrobenzoic acid as a molecule that could bind to key proteins of the SARS-CoV-2 virus, suggesting a possible, though yet unproven, role in antiviral drug development. nih.gov

Anti-parasitic Agents: The related compound, 4-amino-3-nitrobenzoic acid, has been identified as a potent inhibitor of an enzyme in Trypanosoma cruzi, the parasite that causes Chagas disease, indicating that derivatives could be explored for anti-parasitic therapies. nbinno.com

Industrial Applications:

Dye and Pigment Synthesis: Nitroaromatic compounds are foundational in the dye industry. nbinno.com The amino derivatives of this compound could serve as coupling components in the synthesis of novel azo dyes for textiles and other materials.

Polymer Science: The compound could potentially be incorporated into polymer chains to modify their properties, such as enhancing thermal stability or mechanical strength, for use in advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-acetamido-4-nitrobenzoic acid with high purity?

- Methodology : Optimize nitration and acetylation steps using controlled reaction conditions (e.g., temperature, solvent polarity). For purification, employ recrystallization in ethanol-water mixtures, guided by melting point analysis (target range: 220–222°C) to confirm purity. Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with the SHELXL program for refinement. Prepare high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMF). Validate hydrogen bonding and π-π stacking interactions using Mercury software, referencing bond lengths and angles against DFT-optimized geometries .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust. Store waste in sealed containers labeled for nitroaromatic compounds, and dispose via licensed hazardous waste facilities. Refer to GHS hazard codes H302 (harmful if swallowed) and H319 (eye irritation) for emergency response planning .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodology : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge transfer. Validate results against experimental UV-Vis spectra. For thermochemical accuracy, incorporate exact-exchange terms as described by Becke (1993) .

Q. How should researchers resolve contradictions between experimental and computational vibrational spectra?

- Methodology : Compare experimental IR/Raman spectra (from NIST databases) with scaled DFT frequencies. Apply scaling factors (e.g., 0.961 for B3LYP) to correct anharmonicity. Analyze discrepancies in nitro (-NO₂) and acetamido (-NHCOCH₃) group vibrations by examining solvent effects or crystal packing via periodic boundary condition (PBC) simulations .

Q. What strategies are effective for molecular docking studies of this compound with viral proteins like SARS-CoV-2?

- Methodology : Use AutoDock Vina or Schrödinger Suite for flexible docking. Prepare the ligand by optimizing its geometry at the B3LYP/def2-SVP level. Target binding pockets (e.g., spike protein ACE2 interface) and validate docking poses via MD simulations (AMBER/CHARMM). Cross-reference binding affinities with experimental IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.